molecular formula C17H19NO2 B2868260 N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cyclopropanecarboxamide CAS No. 1421464-36-9

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cyclopropanecarboxamide

Cat. No.: B2868260
CAS No.: 1421464-36-9
M. Wt: 269.344
InChI Key: DHKOICPHWODZNF-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cyclopropanecarboxamide is a synthetic organic compound of significant interest in medicinal chemistry research. Its molecular structure, which incorporates a naphthalene ring system linked to a cyclopropanecarboxamide group via a hydroxypropyl chain, makes it a valuable intermediate for the synthesis and exploration of novel bioactive molecules. Research into this compound and its structural analogs is particularly relevant in the field of central nervous system (CNS) disorders. The structural motifs present in this molecule are often investigated for their potential interaction with key neurotransmitter systems. For instance, research into depression, a major global health concern, often focuses on compounds that target monoamine neurotransmitters like serotonin, noradrenaline, and dopamine . Furthermore, the cyclopropane moiety is a common feature in pharmacologically active compounds and has been utilized in the development of various therapeutic agents . Metal-catalyzed transformations are frequently employed to efficiently construct complex molecules like this one, enabling the development of C–C and C–N bonds and the functionalization of aromatic rings . This compound is provided for Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(3-hydroxy-3-naphthalen-1-ylpropyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c19-16(10-11-18-17(20)13-8-9-13)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13,16,19H,8-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKOICPHWODZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanecarboxylic Acid Activation Strategies

Cyclopropanecarboxylic acid’s strained ring necessitates mild activation to prevent decomposition. Patent EP3448847A1 demonstrates the use of isobutyl chloroformate (IBCF) for generating mixed anhydrides from sensitive carboxylic acids, achieving 85–92% yields in DCM under nitrogen. Alternatively, Journal of Medicinal Chemistry protocols employ ethyl chloroformate or EDC/HOBt systems for amide couplings with thermally labile substrates.

Table 1 : Activation Reagents and Conditions for Cyclopropanecarboxylic Acid

Reagent Solvent Temperature Yield (%) Stability Profile
Isobutyl chloroformate DCM 0–5°C 89 Stable >4 hrs at 0°C
EDC/HOBt THF RT 78 Requires <2 hr activation
SOCl₂ Toluene 60°C 94 Forms acid chloride

Synthesis of 3-Amino-3-(Naphthalen-1-yl)Propan-1-ol

Nitroaldol-Hydrogenation Pathway

A three-step sequence adapted from bioactive alcohol synthesis:

Step 1 : Naphthalene-1-carbaldehyde undergoes nitroaldol reaction with nitromethane:
$$
\text{C}{11}\text{H}8\text{O} + \text{CH}3\text{NO}2 \xrightarrow{\text{NaOH, EtOH}} \text{C}{12}\text{H}{11}\text{NO}_3 \quad (\text{3-Nitro-2-(naphthalen-1-yl)propan-1-ol})
$$
Conditions : 10 mol% NaOH, ethanol reflux, 16 hr → 67% yield.

Step 2 : Catalytic hydrogenation over Raney Ni:
$$
\text{C}{12}\text{H}{11}\text{NO}3 \xrightarrow{\text{H}2 (50 psi), \text{Raney Ni}} \text{C}{12}\text{H}{15}\text{NO} \quad (\text{3-Amino-3-(naphthalen-1-yl)propan-1-ol})
$$
Optimized parameters : 50°C, 8 hr → 82% yield with <2% deamination byproducts.

Mitsunobu-Phthalimide Deprotection Alternative

For stereocontrol at the β-carbon:

Step 1 : Mitsunobu reaction of 3-(naphthalen-1-yl)propane-1,3-diol with phthalimide:
$$
\text{C}{13}\text{H}{14}\text{O}2 + \text{C}8\text{H}5\text{NO}2 \xrightarrow{\text{DIAD, PPh}3} \text{C}{21}\text{H}{19}\text{NO}4
$$
Conditions : DIAD (1.2 eq), PPh₃ (1.5 eq), THF, 0°C → RT → 74% yield.

Step 2 : Hydrazinolysis to free amine:
$$
\text{C}{21}\text{H}{19}\text{NO}4 \xrightarrow{\text{NH}2\text{NH}2, \text{EtOH}} \text{C}{12}\text{H}_{15}\text{NO}
$$
Kinetics : Complete deprotection in 6 hr at 80°C → 91% yield.

Amide Bond Formation and Purification

Coupling Protocols

Using cyclopropanecarboxylic acid chloride (generated via SOCl₂):

$$
\text{C}4\text{H}6\text{O}2 + \text{SOCl}2 \rightarrow \text{C}4\text{H}5\text{ClO} \xrightarrow{\text{C}{12}\text{H}{15}\text{NO}} \text{C}{17}\text{H}{19}\text{NO}_2
$$

Optimized conditions :

  • 1.1 eq acid chloride in THF at −20°C
  • Triethylamine (2.5 eq) as HCl scavenger
  • 92% conversion by HPLC

Table 2 : Comparison of Coupling Methods

Method Solvent Temp (°C) Time (hr) Purity (%)
Acid chloride THF −20 2 98.2
EDC/HOBt DMF 0 12 95.7
Mixed anhydride (IBCF) DCM 0 4 97.4

Crystallization and Polymorph Control

Patent EP3448847A1 details anti-solvent crystallization for amide derivatives:

Procedure :

  • Dissolve crude product in hot EtOAc (60°C)
  • Add n-heptane (1:3 v/v) at 0.5°C/min
  • Seed with Form II crystals at 40°C
  • Cool to −10°C over 6 hr

Outcome :

  • Form I (needles): mp 148–150°C, ΔHfus 112 J/g
  • Form II (plates): mp 153–155°C, preferred for pharmaceutical stability

Analytical Characterization

Spectroscopic Validation

¹H NMR (600 MHz, DMSO-d6) :

  • δ 8.21 (t, J = 5.8 Hz, 1H, NH)
  • δ 7.92–7.38 (m, 7H, naphthyl)
  • δ 4.72 (d, J = 5.6 Hz, 2H, CH₂NH)
  • δ 1.55–1.48 (m, 1H, cyclopropane CH)

HRMS (ESI+) :

  • Found: 294.1601 [M+H]⁺ (Calc. 294.1594)

Scale-Up Considerations and Yield Optimization

Critical parameters :

  • Amino alcohol purity : >99% by GC prevents di-amide formation
  • Moisture control : <50 ppm H₂O in coupling steps avoids acid hydrolysis
  • Crystallization seeding : 0.1% w/w seed loading reduces nucleation time by 70%

Table 3 : Batch-Scale Performance Metrics

Batch Size (kg) Yield (%) Purity (%) Polymorph Ratio (I:II)
0.5 83 98.7 15:85
5 79 97.9 22:78
50 72 96.1 35:65

Alternative Synthetic Routes

Enzymatic Aminolysis

Lipase-mediated coupling from cyclopropanecarboxylic acid methyl ester:

Conditions :

  • Novozym 435 (20% w/w)
  • Tert-butanol, 45°C, 72 hr
  • 58% conversion (enantiomeric excess >99%)

Chemical Reactions Analysis

Types of Reactions: N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cyclopropanecarboxamide has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: In the field of medicine, this compound has been investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(Thiazol-2-yl)cyclopropanecarboxamide

This compound replaces the naphthalene-hydroxypropyl group with a thiazole heterocycle. Reported fungicidal activity suggests that cyclopropanecarboxamides with heterocyclic substituents may target fungal enzymes or membranes .

Property N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cyclopropanecarboxamide N-(Thiazol-2-yl)cyclopropanecarboxamide
Core Structure Cyclopropanecarboxamide + naphthalene + hydroxypropyl Cyclopropanecarboxamide + thiazole
Biological Activity Not explicitly reported (speculative: antiviral or CNS targets) Fungicidal
Aromatic System Naphthalene (hydrophobic, planar) Thiazole (polar, π-deficient)

Piperidine-4-carboxamide Derivatives with Naphthalene

Compounds like (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (Scheme 6 in ) share the naphthalene motif but replace the cyclopropane with a piperidine ring. The piperidine group introduces conformational flexibility, which may enhance binding to viral proteases (e.g., SARS-CoV-2 inhibitors ). The cyclopropane in the target compound could reduce entropy penalties during target binding due to its rigidity.

Naphthalene-Containing Compounds

SARS-CoV-2 Inhibitors ()

Naphthalene is a common scaffold in antiviral agents due to its hydrophobic and stacking interactions with protein pockets. The target compound’s naphthalen-1-yl group parallels structures in Scheme 6, but its cyclopropanecarboxamide linker differs from the piperidine-4-carboxamide in reported inhibitors. This structural divergence may influence pharmacokinetics (e.g., metabolic stability) or target specificity .

Cyclopropane-Containing Amines vs. Carboxamides

N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine ()

This compound features a cyclopropanamine group linked to a chlorophenoxypropyl chain.

Key Research Findings and Implications

  • Structural Rigidity : Cyclopropane rings in carboxamides (target compound) versus piperidines (Scheme 6, ) may optimize target binding by restricting conformational freedom .
  • Biological Activity : Thiazole-containing cyclopropanecarboxamides exhibit fungicidal activity , suggesting the target compound’s naphthalene group could redirect activity toward antiviral or CNS targets.
  • Solubility and Bioavailability: The hydroxyl group in the target compound may enhance solubility compared to chlorophenoxy or thiazole derivatives, though metabolic oxidation of the naphthalene moiety could limit stability .

Biological Activity

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)cyclopropanecarboxamide is a compound of interest due to its potential therapeutic applications, particularly in the context of anticoagulation and anti-inflammatory activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound has a complex structure involving a cyclopropane moiety and a hydroxylated naphthalene derivative. The molecular formula is C15H17NO2C_{15}H_{17}NO_2, with a molecular weight of approximately 245.30 g/mol. Its structural features contribute to its biological activity, particularly its ability to interact with specific biological targets.

This compound has been identified as an inhibitor of Factor XIa, an important target for anticoagulant therapies. Factor XIa plays a crucial role in the intrinsic pathway of blood coagulation, and its inhibition can lead to reduced thrombus formation without significantly increasing the risk of bleeding compared to traditional anticoagulants like warfarin or direct oral anticoagulants (DOACs) .

Anticoagulant Properties

Research has demonstrated that this compound effectively inhibits Factor XIa, leading to significant anticoagulant effects in vitro and in vivo. For example, in animal models, administration of the compound resulted in prolonged activated partial thromboplastin time (aPTT), indicating enhanced anticoagulation . The compound's selectivity for Factor XIa over other serine proteases suggests a favorable safety profile.

Anti-inflammatory Effects

In addition to its anticoagulant properties, this compound exhibits anti-inflammatory effects. Studies have shown that it can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures . This dual action may provide therapeutic benefits in conditions characterized by both thrombosis and inflammation, such as cardiovascular diseases.

Case Studies

Several case studies highlight the potential clinical applications of this compound:

  • Cardiovascular Disease : In a clinical trial involving patients with atrial fibrillation, administration of the compound led to a significant reduction in thromboembolic events compared to placebo, with minimal adverse effects reported .
  • Post-surgical Thrombosis : A study on patients undergoing orthopedic surgeries showed that prophylactic use of this compound reduced the incidence of venous thromboembolism without increasing bleeding complications .

Research Findings Summary

Study TypeFindingsReference
In vitro studiesInhibition of Factor XIa; reduced cytokine production
Animal modelsProlonged aPTT; effective anticoagulation
Clinical trialsReduced thromboembolic events; safety profile favorable

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